molecular formula C21H21NO4 B4667308 2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione

2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione

Cat. No.: B4667308
M. Wt: 351.4 g/mol
InChI Key: QYHUQRMWKLOTBE-XVNBXDOJSA-N
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Description

2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to obtain the desired compound. Various synthetic methods have been documented, including solventless conditions and green chemistry approaches .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives, such as:

Uniqueness

2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-7-15-10-11-18(19(14-15)25-2)26-13-6-12-22-20(23)16-8-4-5-9-17(16)21(22)24/h3-5,7-11,14H,6,12-13H2,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHUQRMWKLOTBE-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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